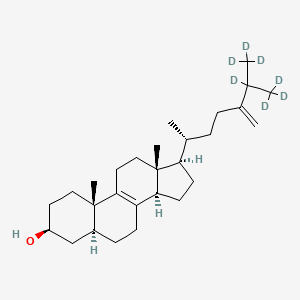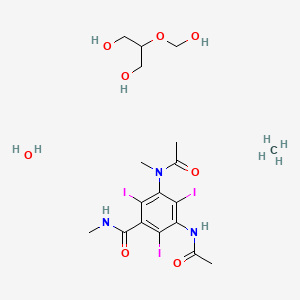
Methyl 2-(4-biphenylyl)propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-biphenylyl)propionate is an organic compound with the molecular formula C16H16O2. It is a methyl ester derivative of 2-(4-biphenylyl)propionic acid and is known for its role as an intermediate in the synthesis of various pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-(4-biphenylyl)propionate can be synthesized through several methods. One common approach involves the esterification of 2-(4-biphenylyl)propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for pharmaceutical applications .
化学反应分析
Types of Reactions
Methyl 2-(4-biphenylyl)propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-(4-biphenylyl)propionic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(4-biphenylyl)propionic acid.
Reduction: 2-(4-biphenylyl)propanol.
Substitution: Halogenated biphenyl derivatives.
科学研究应用
Methyl 2-(4-biphenylyl)propionate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is a key intermediate in the production of NSAIDs like flurbiprofen, which are used to treat inflammation and pain.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 2-(4-biphenylyl)propionate is primarily related to its role as a precursor to active pharmaceutical ingredients. For instance, in the synthesis of flurbiprofen, the compound undergoes metabolic conversion to produce the active drug, which inhibits the cyclooxygenase (COX) enzymes involved in the inflammatory response .
相似化合物的比较
Similar Compounds
2-(4-biphenylyl)propionic acid: The parent acid form of the ester.
Flurbiprofen: A derivative used as an NSAID.
Isopropylbiphenyl: Another biphenyl derivative with similar structural features.
Uniqueness
Methyl 2-(4-biphenylyl)propionate is unique due to its specific ester functional group, which imparts different chemical reactivity and physical properties compared to its acid or alcohol counterparts. This uniqueness makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals .
属性
分子式 |
C18H30I3N3O8 |
|---|---|
分子量 |
797.2 g/mol |
IUPAC 名称 |
3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodo-N-methylbenzamide;2-(hydroxymethoxy)propane-1,3-diol;methane;hydrate |
InChI |
InChI=1S/C13H14I3N3O3.C4H10O4.CH4.H2O/c1-5(20)18-11-8(14)7(13(22)17-3)9(15)12(10(11)16)19(4)6(2)21;5-1-4(2-6)8-3-7;;/h1-4H3,(H,17,22)(H,18,20);4-7H,1-3H2;1H4;1H2 |
InChI 键 |
MNUHHJSHXOHDAU-UHFFFAOYSA-N |
规范 SMILES |
C.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC)I)N(C)C(=O)C)I.C(C(CO)OCO)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13854744.png)

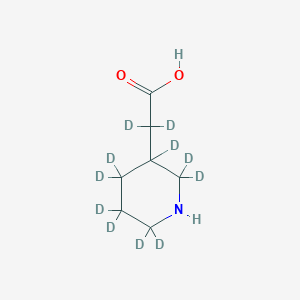
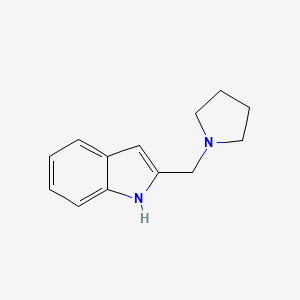
![N-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide](/img/structure/B13854769.png)
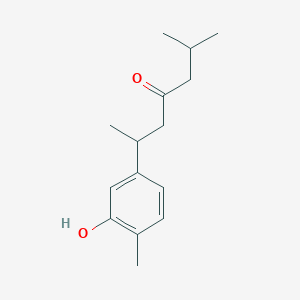
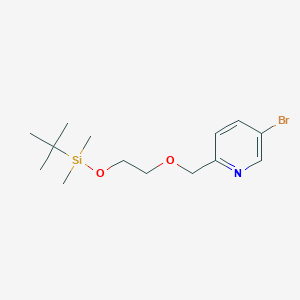
![Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13854786.png)
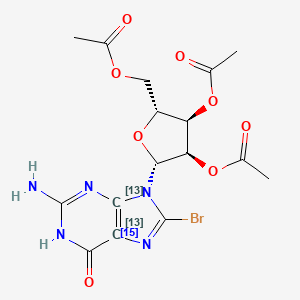
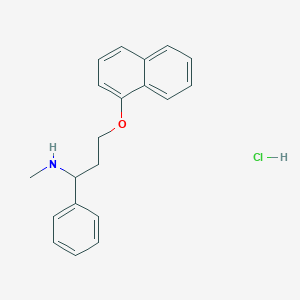
![11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13854831.png)
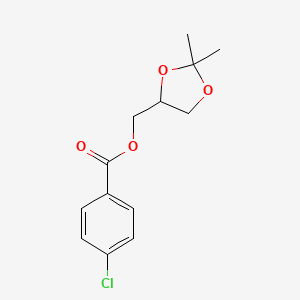
![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)
